
4-Bromo-7-methyl-1,1-(propylenedioxo)-indane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-7-methyl-1,1-(propylenedioxo)-indane: is an organic compound that belongs to the class of indane derivatives It is characterized by the presence of a bromine atom at the fourth position, a methyl group at the seventh position, and a 1,1-(propylenedioxo) group attached to the indane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-methyl-1,1-(propylenedioxo)-indane typically involves the following steps:
Bromination: The starting material, 7-methylindane, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces the bromine atom at the fourth position.
Formation of the Propylenedioxo Group: The brominated intermediate is then reacted with propylene oxide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This step forms the 1,1-(propylenedioxo) group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-7-methyl-1,1-(propylenedioxo)-indane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to modify the propylenedioxo group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of aldehydes or carboxylic acids from the methyl group.
Reduction: Formation of modified propylenedioxo groups.
Applications De Recherche Scientifique
4-Bromo-7-methyl-1,1-(propylenedioxo)-indane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-7-methyl-1,1-(propylenedioxo)-indane involves its interaction with specific molecular targets and pathways. The bromine atom and propylenedioxo group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-7-methylindane: Lacks the propylenedioxo group, making it less versatile in certain reactions.
7-Methyl-1,1-(propylenedioxo)-indane: Lacks the bromine atom, affecting its reactivity in substitution reactions.
4-Bromo-1,1-(propylenedioxo)-indane: Lacks the methyl group, influencing its overall chemical properties.
Uniqueness
4-Bromo-7-methyl-1,1-(propylenedioxo)-indane is unique due to the combination of the bromine atom, methyl group, and propylenedioxo group
Propriétés
Formule moléculaire |
C13H15BrO2 |
|---|---|
Poids moléculaire |
283.16 g/mol |
Nom IUPAC |
7-bromo-4-methylspiro[1,2-dihydroindene-3,2'-1,3-dioxane] |
InChI |
InChI=1S/C13H15BrO2/c1-9-3-4-11(14)10-5-6-13(12(9)10)15-7-2-8-16-13/h3-4H,2,5-8H2,1H3 |
Clé InChI |
KMTMBDIJDWFGOP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)Br)CCC23OCCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-piperazinyl}(cyclobutyl)methanone](/img/structure/B13799593.png)
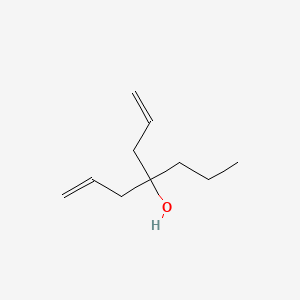
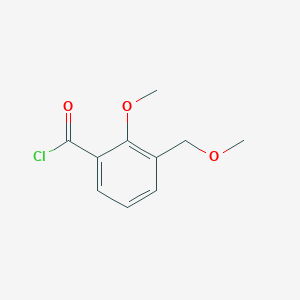

![Trisodium 5-[[4-chloro-6-(morpholino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B13799619.png)
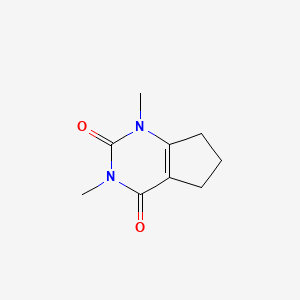
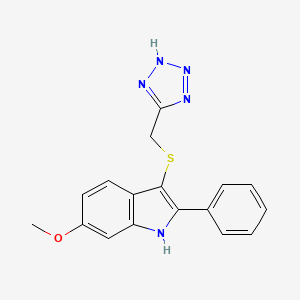


![1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone](/img/structure/B13799649.png)
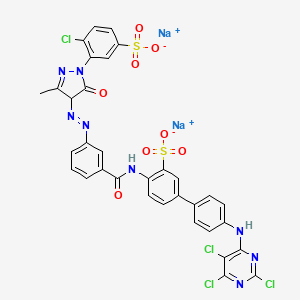
![N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea](/img/structure/B13799655.png)
![1-(4-Methoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13799661.png)
